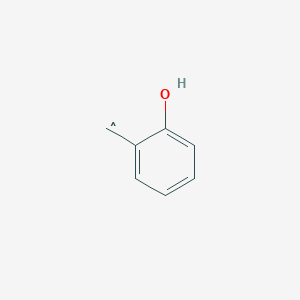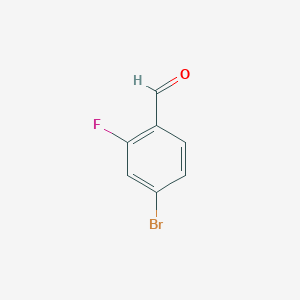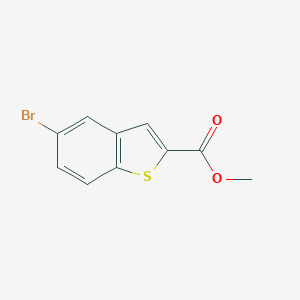
N-(2-Bromoethoxy)phthalimide
Übersicht
Beschreibung
N-(2-Bromoethoxy)phthalimide is a chemical compound that is structurally related to phthalimide derivatives. These derivatives are known for their diverse applications in organic synthesis and material science. The compound is characterized by the presence of a phthalimide group and a 2-bromoethoxy substituent.
Synthesis Analysis
The synthesis of N-(2-Bromoethoxy)phthalimide-like compounds typically involves the reaction of phthalimide with halogenated precursors. For instance, N-(2-Chloroethyl)phthalimide can be synthesized via the Gabriel reaction, where potassium phthalimide reacts with dichloroethane in the presence of a catalyst . Similarly, N-(2-Bromoethyl)phthalimide derivatives can be obtained by reacting phthalimide with a bromoalkyl halide .
Molecular Structure Analysis
The molecular structure of N-(2-Bromoethoxy)phthalimide can be inferred from related compounds. For example, the crystal structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide shows that the phthalimide group tends to be nearly planar and can form various angles with substituent groups . Density functional theory (DFT) calculations provide insights into the geometrical parameters, which are in good agreement with experimental data for similar compounds .
Chemical Reactions Analysis
Phthalimide derivatives undergo various chemical reactions. For instance, halogenation reactions can be performed on N-(3-methylbut-2-enyl)phthalimide to yield halogenated products . The reactivity of the bromoethyl group in N-(2-Bromoethoxy)phthalimide would allow for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-Bromoethoxy)phthalimide can be deduced from studies on similar compounds. Vibrational spectroscopy studies, including FT-IR and FT-Raman, provide detailed information on the vibrational modes of the molecule . The electronic absorption spectra can be influenced by the nature and number of substituents on the phthalimide core . Theoretical calculations, such as HOMO-LUMO analyses, give insights into the electronic properties and charge transfer within the molecule . Additionally, the non-linear optical (NLO) properties and molecular electrostatic potential (MEP) surface analysis can reveal information about the molecule's reactivity and interaction with other species .
Wissenschaftliche Forschungsanwendungen
Use as an Intermediate in Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : “N-(2-Bromoethyl)phthalimide” is used as an intermediate in organic synthesis . It can react with phenyl magnesium bromide to get 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. In the reaction with phenyl magnesium bromide, for example, the two compounds would be combined under conditions that allow the bromoethyl group of the phthalimide to react with the phenyl magnesium bromide .
- Results or Outcomes : The outcome of this reaction is the formation of 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one . The yield and purity of the product would depend on the specific conditions of the reaction.
Use in the Development of Electrochromic Materials
- Scientific Field : Material Science
- Application Summary : Naphthalene phthalimide derivatives, which could potentially include “N-(2-Bromoethoxy)phthalimide”, have been studied as model compounds for electrochromic materials . These are materials that can change color in response to an applied electric field .
- Methods of Application : The study involved synthesizing the phthalimide derivatives and then analyzing their thermal behavior using differential calorimetry (DSC) and thermogravimetric analysis (TGA). Electrochemical (CV, DPV) and spectroelectrochemical (UV–Vis and EPR) analyses were also performed .
- Results or Outcomes : The study found that all the materials underwent reversible electrochemical reduction, leading to changes in their optical properties . The introduction of a 3,3′-dimethylnaphtidine bridge led to a noticeable bathochromic shift of the reduced form absorption band of one derivative .
Use in Oxidation of Organic Compounds
- Scientific Field : Environmental Chemistry
- Application Summary : “N-(2-Bromoethoxy)phthalimide” is used in the conventional oxidation process for the oxidation of organic compounds . This process is significant for converting organic compounds into environmentally friendly or less harmful substances .
- Methods of Application : The oxidation process involves the use of “N-(2-Bromoethoxy)phthalimide” as an oxidizing agent . The specific methods of application or experimental procedures would depend on the particular oxidation process being performed .
- Results or Outcomes : The outcome of this process is the conversion of organic compounds into less harmful substances . The specific results or outcomes would depend on the particular oxidation process being performed .
Use in the Synthesis of Novel Phthalimide Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : “N-(2-Bromoethoxy)phthalimide” can be used in the synthesis of novel phthalimide derivatives . These derivatives are synthesized by introducing different pharmacophore subunits such as pyrazoles, diazoles, (oxo and thioxo) triazoles, benzo- (oxazoles, imidazoles and thiazoles) and compounds with the azomethine group (Schiff bases) .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed . In general, the synthesis involves the reaction of “N-(2-Bromoethoxy)phthalimide” with the appropriate reagents to introduce the desired pharmacophore subunits .
- Results or Outcomes : The outcome of this process is the formation of novel phthalimide derivatives . The specific results or outcomes would depend on the particular synthesis being performed .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-bromoethoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWDBKQNNKCYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199763 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethoxy)phthalimide | |
CAS RN |
5181-35-1 | |
| Record name | 2-(2-Bromoethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5181-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethoxy)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

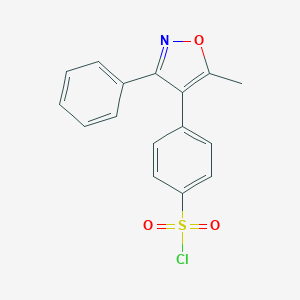
![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)
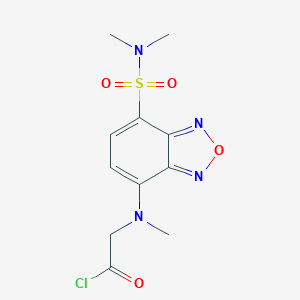
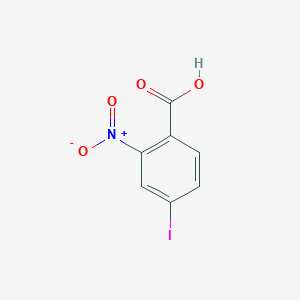
![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)
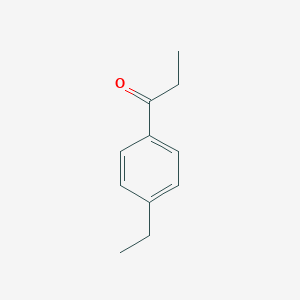
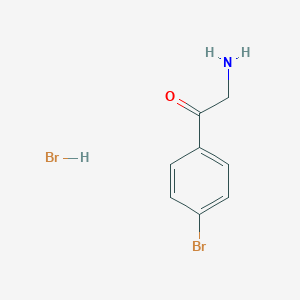
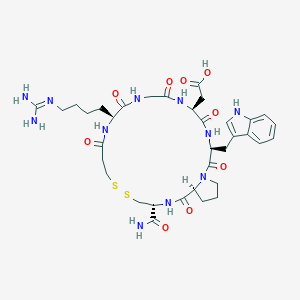
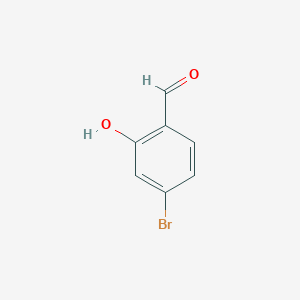
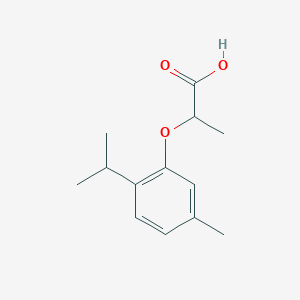
![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)
